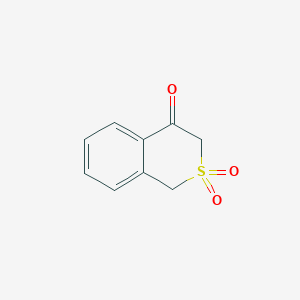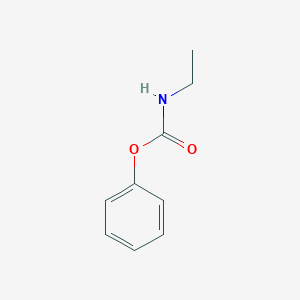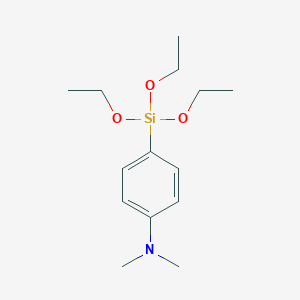
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)-, also known as DMDES, is a compound that has gained significant attention in the field of materials science and engineering due to its unique chemical and physical properties. This compound is widely used in the synthesis of organic-inorganic hybrid materials and has been extensively studied for its potential applications in various fields, including catalysis, sensors, and drug delivery.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- involves the formation of covalent bonds between the silicon atoms in Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- and the surface of the substrate material. This results in the formation of a stable organic-inorganic hybrid material, which exhibits unique chemical and physical properties such as high thermal stability, mechanical strength, and chemical resistance.
Biochemische Und Physiologische Effekte
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- is non-toxic and does not exhibit any significant adverse effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- in lab experiments include its high reactivity, ease of synthesis, and ability to functionalize a wide range of substrate materials. However, the limitations of using Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)-. Firstly, the synthesis of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be optimized to improve the yield and reduce the cost of production. Secondly, the potential applications of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- in areas such as energy storage, photonics, and biomedicine can be explored. Thirdly, the toxicity and environmental impact of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be further studied to ensure its safe use in various applications. Finally, the development of new methods for the functionalization of substrate materials using Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be investigated to improve the performance and stability of hybrid materials.
Synthesemethoden
The synthesis of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- involves the reaction of N,N-dimethylaniline with triethoxysilane in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- through a series of subsequent reactions. The yield of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been extensively studied for its potential applications in various fields, including catalysis, sensors, and drug delivery. In catalysis, Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been used as a precursor for the synthesis of mesoporous silica materials, which have been shown to exhibit excellent catalytic activity in various reactions such as oxidation, reduction, and hydrolysis. In sensors, Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been used as a coating material for the fabrication of gas sensors, which have shown high sensitivity and selectivity towards various gases such as nitrogen oxide and carbon monoxide. In drug delivery, Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been used as a functionalization agent for the surface modification of nanoparticles, which can improve the bioavailability and therapeutic efficacy of drugs.
Eigenschaften
CAS-Nummer |
18418-79-6 |
|---|---|
Produktname |
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- |
Molekularformel |
C14H25NO3Si |
Molekulargewicht |
283.44 g/mol |
IUPAC-Name |
N,N-dimethyl-4-triethoxysilylaniline |
InChI |
InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3 |
InChI-Schlüssel |
ZDAMOIHILBVHMU-UHFFFAOYSA-N |
SMILES |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
Kanonische SMILES |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
Andere CAS-Nummern |
18418-79-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



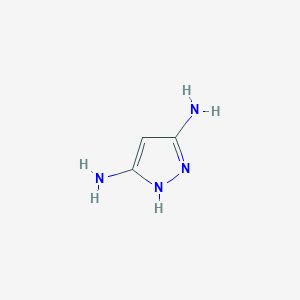

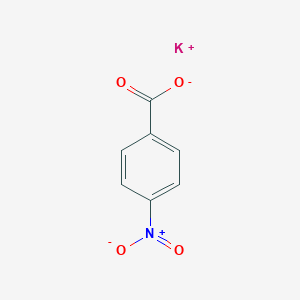
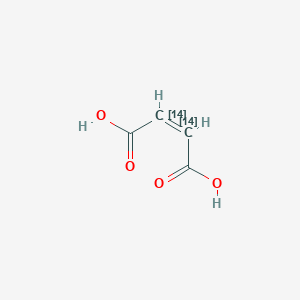
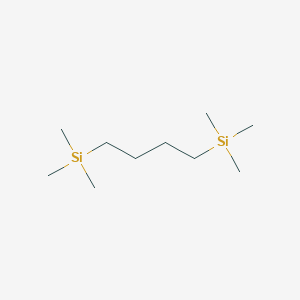
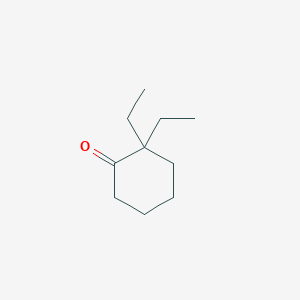
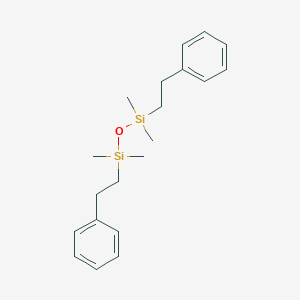
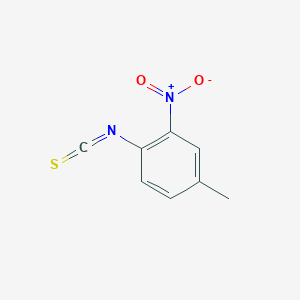

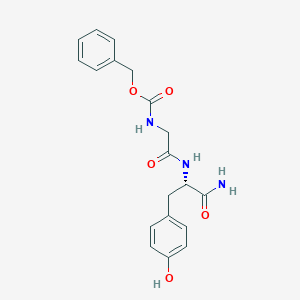
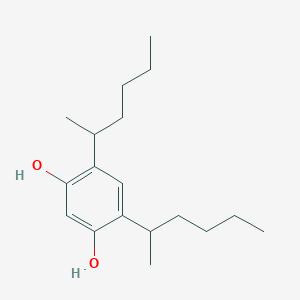
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)
